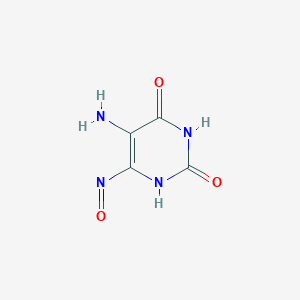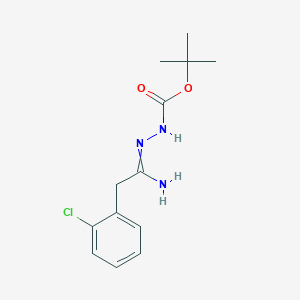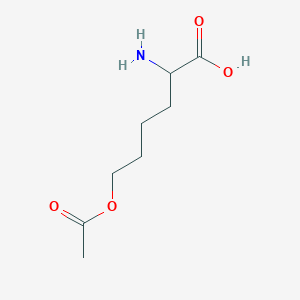
N-benzyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine is a synthetic organic compound characterized by the presence of a benzyl group, a difluoroethyl group, and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using difluoroethyl halides.
Benzylation: The final step involves the benzylation of the pyrazole ring, which can be achieved through the reaction of the pyrazole with benzyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and difluoroethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the difluoroethyl group.
Substitution: Substituted pyrazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-benzyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: It can be utilized in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound can serve as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Industrial Applications: It can be used in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-benzyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex.
Comparación Con Compuestos Similares
Similar Compounds
- N-benzyl-1-(2,2-difluoroethyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-4-sulfonamide
- N-benzyl-1-(2,2-difluoroethyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-4-sulfonamide
- N-benzyl-1-(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine
Uniqueness
N-benzyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine is unique due to the presence of the difluoroethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications where these properties are desirable.
Propiedades
Fórmula molecular |
C12H13F2N3 |
|---|---|
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
N-benzyl-1-(2,2-difluoroethyl)pyrazol-4-amine |
InChI |
InChI=1S/C12H13F2N3/c13-12(14)9-17-8-11(7-16-17)15-6-10-4-2-1-3-5-10/h1-5,7-8,12,15H,6,9H2 |
Clave InChI |
TWVIENZDUACQLT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC2=CN(N=C2)CC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridin-3-amine](/img/structure/B11728286.png)

![6-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B11728300.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11728305.png)

![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11728321.png)
![Benzyl[(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11728325.png)

![Methyl 2-{[(4-chlorophenyl)methylidene]amino}-3-(dimethylamino)prop-2-enoate](/img/structure/B11728334.png)

![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11728345.png)
![5-{[(Pyridin-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11728360.png)
![N-[2-(3-Methyl-4-nitro-1,2-oxazol-5-YL)ethenyl]-2-(methylsulfanyl)aniline](/img/structure/B11728364.png)
